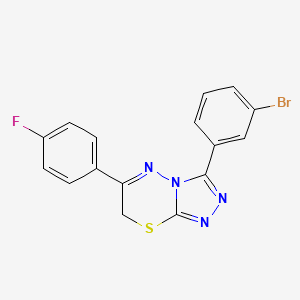
Antitrypanosomal agent 20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitrypanosomal agent 20 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people, particularly in sub-Saharan Africa and Latin America, leading to conditions such as sleeping sickness and Chagas disease . The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 20 typically involves multiple steps, starting from acyclic starting materials. For instance, benzylidene acetones and ammonium thiocyanates can be used as precursors . The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Antitrypanosomal agent 20 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Antitrypanosomal agent 20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of antitrypanosomal agent 20 involves targeting specific molecular pathways in Trypanosoma species. It disrupts key cellular processes, such as DNA replication and mitochondrial function, leading to parasite death . The compound may also inhibit specific enzymes, such as dihydrofolate reductase-thymidylate synthase, which are crucial for parasite survival .
Comparación Con Compuestos Similares
Melarsoprol: An arsenic-based drug used to treat sleeping sickness.
Nifurtimox: A nitrofuran compound used to treat Chagas disease.
Pentamidine: An aromatic diamidine used to treat early-stage sleeping sickness.
Uniqueness: Antitrypanosomal agent 20 stands out due to its broad-spectrum activity against multiple Trypanosoma species and its potential for lower toxicity compared to existing treatments . Its unique mechanism of action and ability to overcome drug resistance make it a promising candidate for further development .
Propiedades
Fórmula molecular |
C23H29FN4O3 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
N-[N-(2-ethylphenyl)-N'-(2-morpholin-4-ylethyl)carbamimidoyl]-4-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C23H29FN4O3/c1-3-17-6-4-5-7-20(17)26-23(25-10-11-28-12-14-31-15-13-28)27-22(29)18-8-9-19(24)21(16-18)30-2/h4-9,16H,3,10-15H2,1-2H3,(H2,25,26,27,29) |
Clave InChI |
FWSUTZQNTIMKGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=NCCN2CCOCC2)NC(=O)C3=CC(=C(C=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)




